

Physicochemical properties of 5'-O-Acetyl Adenosine

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An In-depth Technical Guide to the Physicochemical Properties of 5'-O-Acetyl Adenosine

This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and potential biological significance of **5'-O-Acetyl Adenosine**, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

5'-O-Acetyl Adenosine is a derivative of the endogenous nucleoside adenosine, characterized by the presence of an acetyl group at the 5' position of the ribose sugar.[1][2] This modification influences its chemical and biological properties. The compound is classified as a protected nucleoside within the broader category of carbohydrates, nucleosides, and nucleotides.[3]

Quantitative Physicochemical Data

The key physicochemical parameters of **5'-O-Acetyl Adenosine** are summarized in the table below for easy reference and comparison.



Property	Value	Source
Molecular Formula	C12H15N5O5	[1][2][3][4][5]
Molecular Weight	309.28 g/mol	[1][2][3][4][5]
Melting Point	143 °C	[1][6]
>131°C (decomposes)	[3]	
Boiling Point	636.1 ± 65.0 °C (Predicted)	[1]
Density	1.86 ± 0.1 g/cm³ (Predicted)	[1]
Appearance	White to Off-White Solid	[1][3]
рКа	13.05 ± 0.70 (Predicted)	[1]
Solubility	Slightly soluble in DMSO and Methanol	[1][3]
Storage Temperature	Refrigerator; -20°C	[1][3]

Structural and Identification Data

Accurate identification of **5'-O-Acetyl Adenosine** is critical in experimental settings. The following table provides key identifiers for this compound.



Identifier	Value	Source
CAS Number	2140-25-2	[1][2][4]
IUPAC Name	[(2R,3S,4R,5R)-5-(6- aminopurin-9-yl)-3,4- dihydroxyoxolan-2-yl]methyl acetate	[3][5]
Synonyms	Adenosine 5'-Acetate; 5'- Acetyladenosine; NSC 91775	[3][4]
InChI Key	RMIAANGDAQJRIT- WOUKDFQISA-N	[3][5]
SMILES	CC(=0)OC[C@@H]1 INVALID-LINK N2C=NC3=C(N=CN=C32)N)O ">C@HO	[3][5]

Experimental Protocols

This section details methodologies for the synthesis and analysis of **5'-O-Acetyl Adenosine**, compiled from available literature.

Synthesis of 5'-O-Acetyl Adenosine

The synthesis of **5'-O-Acetyl Adenosine** typically involves the selective acetylation of the 5'-hydroxyl group of adenosine. A common strategy employs protecting groups for the 2' and 3' hydroxyls to ensure regioselectivity.

Methodology: Protection-Acetylation-Deprotection

- Protection of 2' and 3' Hydroxyl Groups: The 2' and 3' hydroxyl groups of adenosine are protected, often as an acetonide. This is achieved by reacting adenosine with acetone and 2,2-dimethoxypropane under mild acidic conditions.[7]
- Acetylation of the 5' Hydroxyl Group: The resulting intermediate, with a free 5'-hydroxyl group, is then acetylated.[7] This is commonly done using acetic anhydride in the presence



of a base like 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dichloromethane.[7]

Deprotection of 2' and 3' Hydroxyl Groups: The acetonide protecting group is removed to yield 5'-O-Acetyl Adenosine. This can be accomplished using an acid, such as 50% trifluoroacetic acid (TFA), at a reduced temperature (e.g., 0 °C).[7]

An alternative approach involves the selective deprotection of a fully acetylated adenosine (2',3',5'-tri-O-acetyl adenosine).[7] For instance, selective removal of the 5'-O-acetyl group can be achieved using ammonia in methanol at low temperatures (-40 °C), although this method's success can be variable.[7]



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A general workflow for the synthesis of **5'-O-Acetyl Adenosine**.

Purification and Analysis

Purification of the synthesized product is typically achieved using standard chromatographic techniques, such as column chromatography on silica gel. The purity and identity of **5'-O-Acetyl Adenosine** can be confirmed through various analytical methods.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

An RP-HPLC method developed for adenosine analysis can be adapted for **5'-O-Acetyl Adenosine**.[8]

Chromatographic System: An HPLC system equipped with a UV detector is used.

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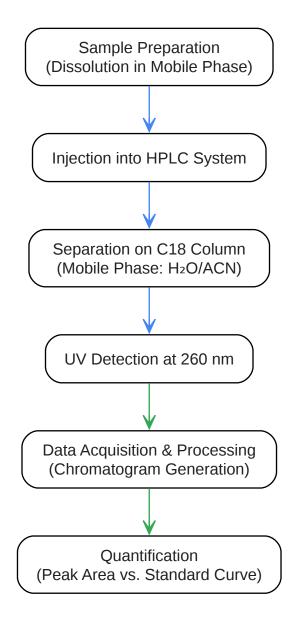




- Stationary Phase: A C18 column is employed for separation.[8]
- Mobile Phase: The mobile phase typically consists of an aqueous solution with an organic modifier, such as acetonitrile (ACN). For adenosine, a mobile phase of water containing 7% v/v ACN has been used.[8]
- Flow Rate: A flow rate of approximately 0.8 mL/min is maintained.[8]
- Detection: The column effluent is monitored by UV detection at 260 nm, which is near the maximum absorbance wavelength for the adenine base.[8]
- Quantification: A linear response is typically achieved over a specific concentration range (e.g., 0.25-100.00 μmol/L for adenosine), allowing for accurate quantification.[8]

In addition to HPLC, mass spectrometry (MS) is a powerful tool for confirming the molecular weight and structure of the compound.[9]





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Workflow for the analysis of 5'-O-Acetyl Adenosine by RP-HPLC.

Biological Activity and Signaling Pathways

As an adenosine derivative, **5'-O-Acetyl Adenosine** may function as a prodrug of adenosine or exhibit its own unique biological activities. Adenosine itself is a crucial signaling molecule involved in various physiological processes, including stress responses.[10] Its effects are mediated primarily through adenosine receptors (A₁, A₂A, A₂B, and A₃).

Potential Signaling Pathway

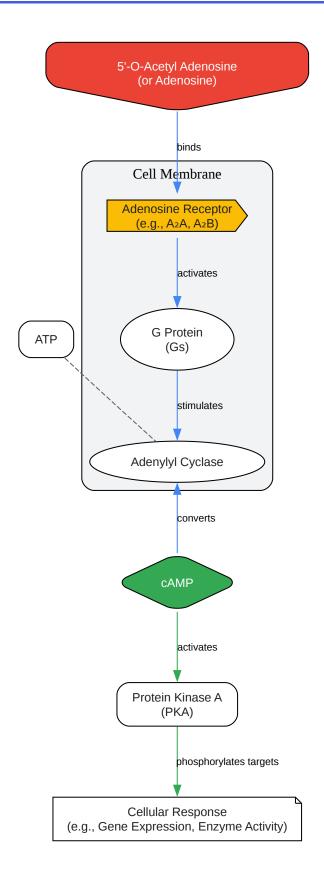


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The biological effects of extracellular adenosine are often mediated through G-protein coupled receptors. For example, activation of the A₂A or A₂B adenosine receptors typically leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating downstream effectors like Protein Kinase A (PKA) to modulate cellular responses. In Drosophila, a single adenosine receptor (AdoR) has been identified which stimulates cAMP.[10] Given its structural similarity, 5'-O-Acetyl Adenosine could potentially interact with these pathways, either as an agonist, antagonist, or be metabolized to adenosine, thereby influencing the pathway indirectly.





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A potential signaling pathway modulated by adenosine/its derivatives.



Applications in Research and Drug Development

Protected nucleosides like **5'-O-Acetyl Adenosine** are valuable intermediates in the synthesis of more complex molecules, including therapeutic agents.[3] The modification of adenosine at various positions is a common strategy in medicinal chemistry to develop agonists or antagonists for adenosine receptors with improved selectivity and pharmacokinetic profiles.[11] Furthermore, nucleoside analogs are a well-established class of drugs, particularly in antiviral and anticancer therapies, where they can interfere with DNA synthesis.[12] The study of **5'-O-Acetyl Adenosine** and similar derivatives contributes to the understanding of structure-activity relationships and the development of novel therapeutics.

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